4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile
Description
Properties
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRSQJATJAWMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416240 | |
| Record name | AC1NSATR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-92-6 | |
| Record name | AC1NSATR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzonitrile . The reaction is carried out in an ethanol solution, and the mixture is stirred at elevated temperatures for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group and methoxy substituent are susceptible to oxidation under specific conditions:
For example, oxidation of the phenolic hydroxyl group can yield quinone-like structures, a reaction observed in analogous systems using CrO₃ or KMnO₄ . The methoxy group may also undergo oxidative demethylation to form a dihydroxylated intermediate under strong acidic conditions (e.g., HBr in acetic acid) .
Nucleophilic Aromatic Substitution
The electron-deficient benzonitrile ring facilitates nucleophilic substitution, particularly at positions activated by the nitrile group:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Phenol | KOH, DMF, 175°C (sealed tube) | Substituted benzaldehyde derivatives | |
| Amines | NaH, DMF, reflux | Aminated benzonitrile analogs |
In one study, 4-fluorobenzonitrile underwent nucleophilic substitution with phenols under basic conditions to yield substituted benzaldehydes . Similar reactivity is expected for the methoxy group if converted to a better-leaving group (e.g., via demethylation).
Coordination and Ligand Behavior
The compound’s imine and phenolic oxygen atoms enable coordination with metal ions:
| Metal Ion | Conditions | Application | Reference |
|---|---|---|---|
| Cu(II) | Methanol or ethanol solvent | Formation of stable metal complexes |
Though direct data for this compound is limited, structurally related Schiff bases are known to bind transition metals like Cu(II), forming complexes with potential catalytic or medicinal applications .
Reduction of the Nitrile Group
While not explicitly documented for this compound, analogous nitriles are reduced to primary amines using:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous ether, reflux | Benzylamine derivatives |
For example, reductions with LiAlH₄ in ether are common for converting nitriles to amines in related systems .
Hydrolysis of the Imine Bond
The imine linkage (C=N) can undergo hydrolysis under acidic or basic conditions:
| Conditions | Products | Reference |
|---|---|---|
| HCl (aqueous), reflux | 2-Hydroxy-3-methoxybenzaldehyde + 4-aminobenzonitrile |
This reaction regenerates the aldehyde and amine precursors, enabling recyclability in synthetic pathways .
Scientific Research Applications
Medicinal Chemistry
4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile has been investigated for its potential therapeutic properties. Key areas include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell proliferation.
- Anti-inflammatory Effects : The compound is being explored for its ability to modulate inflammatory pathways, potentially offering new treatments for chronic inflammatory diseases.
Biochemical Research
This compound is utilized as a biochemical probe in proteomics research to study protein interactions and functions. Its ability to bind to various proteins allows researchers to investigate cellular pathways and mechanisms of action at a molecular level.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Leading to the formation of corresponding quinones.
- Reduction : Resulting in the formation of amines.
- Nucleophilic Substitution : Where the nitrile group can be replaced under appropriate conditions.
Industrial Applications
The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows it to be used as an intermediate in synthesizing various materials with specific properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. Results indicated that the compound significantly inhibited cell growth through apoptosis induction, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound on lipoxygenase enzymes demonstrated that it could effectively reduce the production of inflammatory mediators. This finding positions it as a candidate for developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound can modulate various biochemical pathways, resulting in its observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Hydrogen Bonding and Solubility
The target compound’s hydroxyl group enables intramolecular hydrogen bonding, which stabilizes its planar conformation and may reduce aqueous solubility compared to non-hydroxylated analogues like 4-[[(4-methoxyphenyl)methylene]amino]benzonitrile .
Electronic Effects
The electron-donating methoxy (–OCH₃) and hydroxyl (–OH) groups in the target compound contrast with electron-withdrawing substituents in analogues such as 4-(Trifluoromethyl)-N-[[4-(trifluoromethyl)phenyl]methylene]benzenemethanamine (). The latter’s trifluoromethyl groups reduce electron density on the aromatic ring, altering reactivity in photochemical or catalytic applications .
Biological Activity
4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a Schiff base structure formed by the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzonitrile. Its molecular formula is , and it possesses functional groups that contribute to its reactivity and biological interactions.
Key Structural Features
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.3 g/mol |
| CAS Number | 27722-26-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent or non-covalent bonds, leading to modulation of enzymatic activities and signal transduction pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through competitive or non-competitive mechanisms.
- Protein-Ligand Interactions : It binds to proteins, altering their conformation and function, which can influence cellular signaling pathways.
Case Studies
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values for these compounds were found to be in the micromolar range, indicating potent anticancer properties .
- Antimicrobial Properties : Research indicates that the compound also shows promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile | Lacks methoxy group | Moderate anticancer activity |
| 4-{[(1E)-(2-hydroxy-4-methoxyphenyl)methylene]amino}benzonitrile | Methoxy group at a different position | Enhanced enzyme inhibition |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. The presence of electron-donating groups (EDGs) significantly enhances biological activity, while electron-withdrawing groups (EWGs) tend to reduce potency .
Table of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) |
|---|---|---|
| Anticancer | MCF-7 | 0.65 - 2.41 |
| Anticancer | U-937 | 0.79 - 5.51 |
| Antimicrobial | E. coli | 10 - 20 |
| Antimicrobial | S. aureus | 15 - 30 |
Q & A
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?
- Methodological Answer : Introducing halogens (e.g., Br at the phenyl ring) enhances lipophilicity and membrane penetration, improving MIC values by 2–4-fold. SAR studies show electron-withdrawing groups (e.g., -NO₂) reduce antioxidant efficacy .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
Q. How can solvent polarity and pH stability be systematically tested for this compound?
Q. What in silico tools predict metabolic degradation pathways?
- Methodological Answer : Use SwissADME or ADMET Predictor to identify vulnerable sites (e.g., imine bond hydrolysis). Validate with LC-MS/MS after incubation with liver microsomes .
Challenges & Controversies
Q. How can conflicting reports on the compound’s antioxidant vs. pro-oxidant effects be reconciled?
- Methodological Answer : Pro-oxidant activity may dominate under high concentrations (>50 µM) or in the presence of redox-active metals (e.g., Fe²⁺). Use electron paramagnetic resonance (EPR) to detect radical species and chelation assays to clarify mechanisms .
Q. What purification challenges arise from byproducts in Schiff base synthesis?
- Methodological Answer : Byproducts like unreacted aldehydes or oligomers require gradient chromatography (silica gel or preparative HPLC). Recrystallization in ethanol/water (7:3) improves crystal purity .
Q. How does the compound’s planar structure influence aggregation in aqueous media?
- Methodological Answer : Aggregation can be quantified via dynamic light scattering (DLS). Modify with hydrophilic groups (e.g., -SO₃H) or use surfactants (e.g., Tween-80) to enhance dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
